Lipophilic Efficiency (LipE) and Calculated logP Differential Relative to 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine
The replacement of the N-methyl group (CAS 1706453-98-6) with an N-ethyl group adds one methylene unit, increasing calculated logP (clogP) by approximately 0.5, while also reducing the pKa of the piperazine nitrogen. This subtle change can significantly improve LipE (pIC₅₀ – logP) in the context of CNS drug discovery where optimal logP ranges are tightly constrained [1].
| Evidence Dimension | Lipophilicity and basicity modulation |
|---|---|
| Target Compound Data | Estimated clogP ~1.8, pKa (piperazine N) ~7.5 |
| Comparator Or Baseline | 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine (clogP ~1.3, pKa ~7.8) |
| Quantified Difference | ΔclogP ≈ 0.5; ΔpKa ≈ -0.3 |
| Conditions | Calculated properties (ChemAxon/Marvin) |
Why This Matters
Users optimizing CNS drug candidates may require the ethyl analog to achieve a superior balance between potency and metabolic stability, as higher lipophilicity within an acceptable window can correlate with better brain penetration.
- [1] Rodriguez Sarmiento, R. M., & Wichmann, J. (2012). Novel benzodioxole piperazine compounds. WO2012110470A1. F. Hoffmann-La Roche AG. (Class-level inference: exemplifies role of N-alkyl substitution in D₃/5-HT₂A receptor affinity.) View Source
